N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide linkage, which can interact with biological targets.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
Mode of Action
The mode of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide It’s worth noting that compounds with similar structures have been reported to exhibit anticancer activity .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been shown to interact with various cancer cell lines, suggesting potential involvement in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to understand the bioavailability and metabolic fate of this compound .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have shown anticancer activity, suggesting potential cytotoxic effects on cancer cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as pH, temperature, and presence of other molecules could potentially affect the activity of this compound .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Detailed studies on the threshold effects and potential toxic or adverse effects at high doses are currently lacking .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Future studies may reveal whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxalamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide: Unique due to its specific substitution pattern and oxalamide linkage.
Benzo[d][1,3]dioxol-5-ylmethanol: Similar benzo[d][1,3]dioxole moiety but lacks the oxalamide linkage.
N-(benzo[d][1,3]dioxol-5-yl)methylene-2-cyano-3-substituted phenylacrylohydrazides: Contains a benzo[d][1,3]dioxole moiety but different functional groups.
Uniqueness
This compound is unique due to its combination of the benzo[d][1,3]dioxole moiety and the oxalamide linkage, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-6-2-5-14-12(16)13(17)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJQKLYXEWLDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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